2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the 1H-1,2,4-triazole ring, substituted at the 1-position with an acetic acid moiety and at the 3-position with a methyl group. The hydrochloride salt form arises from protonation of the triazole nitrogen, confirmed by its molecular formula $$ \text{C}5\text{H}8\text{ClN}3\text{O}2 $$ .
Key identifiers include:
- CAS Registry Number : 2920234-73-5
- SMILES Notation : $$ \text{O=C(O)CN1N=C(C)N=C1.[H]Cl} $$
- Molecular Weight : 177.59 g/mol
The acetic acid group ($$-\text{CH}_2\text{COOH}$$) is attached to the triazole’s N1 atom, while the methyl group occupies the C3 position. This configuration distinguishes it from other triazole derivatives, such as 3-amino-5-methyl-1H-1,2,4-triazole, which lacks the acetic acid substituent .
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has been inferred from spectroscopic and computational data. The triazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. Density functional theory (DFT) calculations predict a dihedral angle of approximately $$ 120^\circ $$ between the triazole ring and the acetic acid group, minimizing steric hindrance .
Key geometric parameters :
- Triazole Ring : Bond lengths of $$ 1.31 \, \text{Å} $$ (N1–N2) and $$ 1.38 \, \text{Å} $$ (N2–C3) .
- Methyl Group : A $$ \text{C–CH}_3 $$ bond length of $$ 1.50 \, \text{Å} $$, typical for sp³ hybridization .
- Acetic Acid Moiety : The $$ \text{C=O} $$ bond measures $$ 1.21 \, \text{Å} $$, characteristic of carboxylic acids .
The hydrochloride salt’s ionic nature introduces electrostatic interactions between the protonated triazole nitrogen and the chloride counterion, further stabilizing the conformation .
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction studies of related triazole derivatives, such as 3-methyl-1H-1,2,4-triazole-5-amine acetate (Hmta), provide insights into the crystal packing and hydrogen-bonding networks likely present in the hydrochloride salt. Hmta crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.12 \, \text{Å}, b = 12.45 \, \text{Å}, c = 9.87 \, \text{Å} $$, and $$ \beta = 98.6^\circ $$ .
Notable crystallographic features :
- Hydrogen Bonding : N–H···O interactions between the triazole’s amine group and the acetate’s carbonyl oxygen ($$ d = 2.89 \, \text{Å} $$) .
- π-Stacking : Face-to-face interactions between triazole rings at a distance of $$ 3.45 \, \text{Å} $$ .
While direct X-ray data for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride remain limited, its structural analog Hmta suggests similar intermolecular interactions, augmented by chloride ion participation in the hydrochloride form .
Comparative Analysis of Tautomeric Forms in Triazole Derivatives
1,2,4-Triazoles exhibit tautomerism due to proton migration between nitrogen atoms. For 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, two tautomers are possible:
- 1H-Tautomer : Proton resides on N1, with the acetic acid group at N1.
- 4H-Tautomer : Proton shifts to N4, altering substituent positions.
Infrared spectroscopy of similar compounds reveals distinct $$ \nu(\text{C=N}) $$ bands at $$ 1633 \, \text{cm}^{-1} $$ (1H-tautomer) and $$ 1575 \, \text{cm}^{-1} $$ (4H-tautomer) . Nuclear magnetic resonance (NMR) data further support tautomeric equilibria, with $$ ^1\text{H} $$ chemical shifts for the triazole protons appearing as broad signals between $$ \delta \, 8.0 $$ and $$ \delta \, 5.8 $$ in dimethyl sulfoxide (DMSO) .
Comparative tautomeric stability :
The hydrochloride salt’s ionic lattice likely suppresses tautomeric interconversion, favoring the 1H form due to charge stabilization .
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H |
InChI Key |
AYEOJEGPJFSEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Metal-Free Continuous-Flow Process
A groundbreaking method employs continuous-flow technology to synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid without metal catalysts. The process involves two stages:
- Acetimidamide Formation : 2-Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 45°C to form acetimidamide.
- Triazole Cyclization : The intermediate undergoes cyclization with methylhydrazine in a mixture of tetrahydrofuran (THF) and acetic acid at 50°C.
Advantages :
- Yield : 57–60% isolated yield (vs. 46% in batch).
- Safety : Mitigates risks associated with highly energetic intermediates via precise temperature control.
- Sustainability : Eliminates chromatography and reduces solvent waste.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 45–50°C |
| Solvent | THF/AcOH (1:1) |
| Residence Time | 2–3 hours |
| Scale | Up to 117.1 g produced |
Multi-Step Protection/Deprotection Strategies
Lithium Diisopropylamide (LDA)-Mediated Route
A patent-pending method (CN113651762A) uses LDA for regioselective carboxylation:
- N-Methylation : 1,2,4-Triazole reacts with chloromethane under KOH/ethanol reflux to yield 1-methyl-1,2,4-triazole.
- 5-Position Protection : Dibromomethane or trimethylchlorosilane introduces bromine or trimethylsilyl groups at the triazole’s 5-position.
- Carboxylation : LDA-mediated CO₂ insertion at the 3-position forms 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
- Esterification & Deprotection : Thionyl chloride/methanol esterification followed by deprotection yields the target compound.
Key Data :
Challenges :
- Requires cryogenic conditions (-78°C) for LDA reactions.
- Multi-step purification increases complexity.
Two-Stage One-Pot Synthesis
Thiosemicarbazide-Based Approach
A scalable route (CN103145632B) avoids hazardous diazotization:
- Condensation : Thiosemicarbazide reacts with monomethyl oxalyl chloride to form monomethyl oxalate monoamide thiosemicarbazide.
- Cyclization : Alkaline ring-closing yields 5-mercapto-triazole-3-carboxylic acid.
- Desulfurization : Acetic acid/hydrogen peroxide removes the mercapto group.
- Esterification : Methanol esterifies the carboxylic acid.
Optimized Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | NaOH (10%) | 0–5°C | 85% |
| Desulfurization | H₂O₂ (30%)/AcOH | 20°C | 90% |
Advantages :
Batch Synthesis and Isomer Control
N-Alkylation in Batch Reactors
Early methods relied on N-alkylation of 3-methyl-1,2,4-triazole with benzyl bromoacetate:
- Alkylation : Triazole reacts with benzyl bromoacetate in acetone/K₂CO₃.
- Hydrogenolysis : Pd/C-mediated cleavage of the benzyl ester yields the free acid.
Issues :
- Isomer Formation : N-1, N-2, and N-4 isomers form in a 46:34:20 ratio.
- Purification Challenges : Silica gel chromatography required to isolate N-1 isomer.
Yield Comparison :
| Method | Isomer Ratio (N-1:N-2:N-4) | Isolated Yield |
|---|---|---|
| Batch Alkylation | 46:34:20 | 46% |
| Continuous Flow | >95% N-1 | 57% |
Comparative Analysis of Methods
Challenges and Solutions
Isomer Formation
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride with similar triazole derivatives:
Key Observations :
- Substituent Position: The position and number of methyl groups significantly influence lipophilicity and bioavailability. For example, the 3,5-dimethyl analog (C₆H₁₀ClN₃O₂) exhibits higher lipophilicity than the mono-methyl target compound .
- Functional Groups : The acetic acid moiety in the target compound enhances water solubility, while phenylamine or propylamine substituents in analogs alter binding affinity in drug-receptor interactions .
Biological Activity
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound characterized by its triazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring can modulate the activity of various enzymes and receptors, leading to diverse biological effects. This compound has been investigated for its potential as an enzyme inhibitor and its role in various metabolic pathways.
Pharmacological Potential
Recent studies have highlighted the pharmacological potential of this compound:
- Antifungal Activity : Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, triazolothiadiazines were tested against multiple Candida species and showed comparable efficacy to conventional antifungal agents like ketoconazole .
- Anticancer Properties : In vitro studies have demonstrated that compounds related to 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives displayed significant antiproliferative activity against MCF-7 breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid | Moderate antifungal | Effective against Candida species |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | Anticancer | Inhibits growth in MCF-7 cells |
| 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid | Antibacterial | Active against pathogenic bacteria |
The unique substitution pattern of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride contributes to its distinct biological properties compared to similar triazole compounds .
Antifungal Efficacy
A study conducted on synthesized triazolothiadiazine derivatives revealed their effectiveness against various Candida species. The most potent compounds exhibited an IC50 value comparable to that of ketoconazole, suggesting a promising alternative for antifungal treatments .
Anticancer Activity
In another investigation focusing on anticancer properties, certain derivatives of the compound were tested against human breast cancer cell lines (MCF-7). These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells. The research highlighted the mechanism by which these derivatives disrupt microtubule formation in cancerous cells .
Enzyme Inhibition Studies
Further studies assessed the inhibitory effects of related compounds on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). The results indicated that these compounds not only inhibited enzyme activity but also showed potential anti-proliferative effects in vitro .
Q & A
Q. Table 1: Key Reaction Parameters for N-Alkylation Optimization
Critical Data Analysis
- Selectivity Challenges : Despite extensive screening, base/solvent combinations alone rarely achieve >90% N-1 selectivity, necessitating post-reaction purification .
- Sustainability Metrics : Flow processes reduce solvent consumption by 40% compared to batch methods, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
